molecular formula C21H26N6O6 B1664634 5,6,7,8-Tetrahydro-8-deazahomofolic acid CAS No. 111113-75-8

5,6,7,8-Tetrahydro-8-deazahomofolic acid

Katalognummer B1664634
CAS-Nummer: 111113-75-8
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: KWOGIKPULGQYDN-HIFRSBDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Synthesis and Enzyme Inhibition : The synthesis of 8-deazahomofolic acid and its tetrahydro derivative has been achieved. These compounds have shown modest growth inhibition in certain bacteria and L1210 cells, and were found to be weak inhibitors of various enzymes including thymidylate synthase and dihydrofolate reductase (Degraw et al., 1988).

  • Antitumor Activity : 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues exhibit potent growth inhibition against leukemic cells and show substantial antitumor activity against murine solid tumors (Taylor et al., 1989).

  • New Synthesis Approaches : A new synthesis of 8-deazafolic acid and the preparation of some 5,6,7,8-tetrahydro derivatives have been developed. These compounds showed cytotoxicity to cultured cells and were tested as inhibitors of bovine dihydrofolic reductase (Temple et al., 1981).

Specific Compound Evaluations

  • N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine : This novel folic acid analogue was an effective inhibitor of folylpolyglutamate synthetase and retarded the formation of polyglutamates in HCT-8 cells (Singh et al., 1992).

  • Reduced Derivatives of 11-deazahomofolic acid : These compounds were evaluated as inhibitors of glycinamide ribonucleotide formyltransferase, showing varied levels of inhibition and moderate inhibition of the growth of certain bacteria and cancer cells (Nair et al., 1989).

  • 7-Oxo Substituted Analogues : These analogues of 5-DATHF and DDATHF were tested against leukemia cells but were found to be inactive, suggesting the presence of the carbonyl group in position C7 might be responsible for this lack of activity (Borrell et al., 2001).

Other Relevant Studies

  • Conformational Analysis : A study focusing on the conformational analysis of tetrahydropteroic acid and tetrahydro-L-folic acid provides insights into the structural properties of these compounds (Furrer et al., 1978).

  • Rotationally Restricted Analogues : Investigation into analogues of 5-deazapteroyl-L-glutamate and its derivatives revealed insights into the enzyme substrate interaction and the influence of rotational restriction of the side chain (Rosowsky et al., 1999).

Eigenschaften

CAS-Nummer

111113-75-8

Produktname

5,6,7,8-Tetrahydro-8-deazahomofolic acid

Molekularformel

C21H26N6O6

Molekulargewicht

458.5 g/mol

IUPAC-Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1

InChI-Schlüssel

KWOGIKPULGQYDN-HIFRSBDPSA-N

Isomerische SMILES

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Kanonische SMILES

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5,6,7,8-Tetrahydro-8-deazahomofolic acid;  5,6,7,8-Tdfa; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 3
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 4
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 5
5,6,7,8-Tetrahydro-8-deazahomofolic acid
Reactant of Route 6
5,6,7,8-Tetrahydro-8-deazahomofolic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.